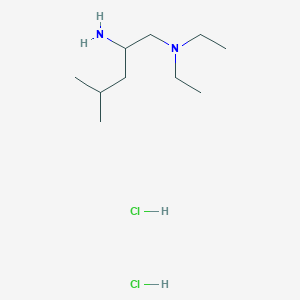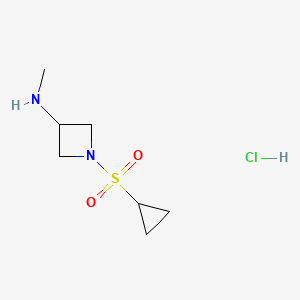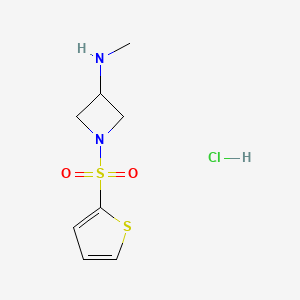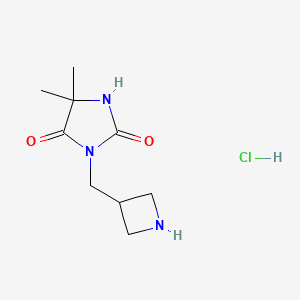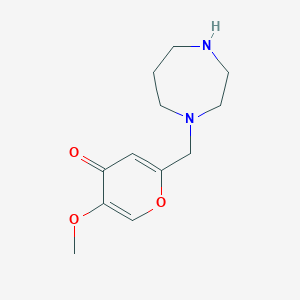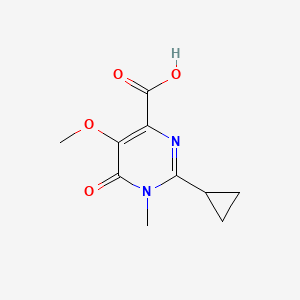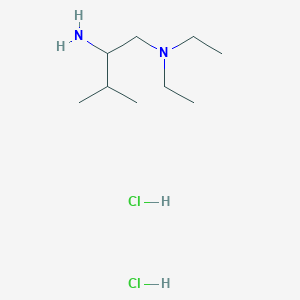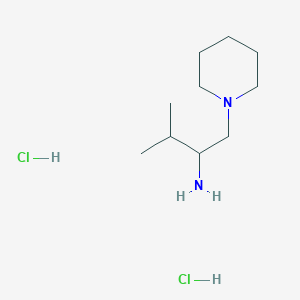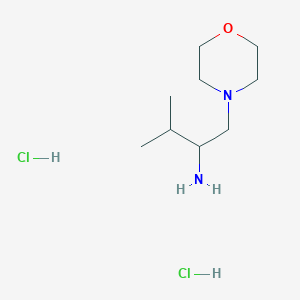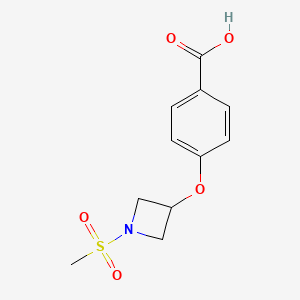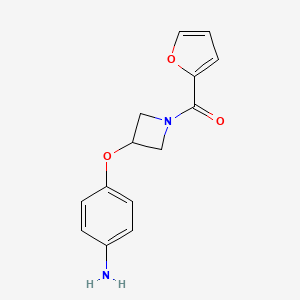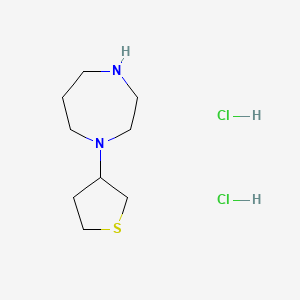
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2S and its molecular weight is 259.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
A key area of research is the synthesis and structural characterization of diazepane derivatives, which serve as a foundation for further chemical and biological applications. Studies demonstrate innovative synthetic routes to create diazepane or its derivatives, highlighting their structural diversity and potential as building blocks in organic synthesis.
- Wang et al. (2014) developed new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, emphasizing the versatility of diazepane derivatives in creating complex molecular structures useful in various chemical applications (Wang et al., 2014).
- Banfi et al. (2007) explored a two-step synthesis involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, showcasing the efficiency of generating diazepane systems, which could be beneficial for creating compounds with potential pharmacological properties (Banfi et al., 2007).
Chemical Properties and Applications
The chemical properties and reactivity of diazepane derivatives are studied extensively, providing insights into their applications in synthesizing bioactive molecules or materials with unique properties.
- Maiti et al. (2020) described a solvent-free method for synthesizing 1,4-diazepanes, demonstrating an environmentally friendly approach to accessing these compounds, potentially useful in developing new materials or drugs (Maiti et al., 2020).
- Shaabani et al. (2009) introduced a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, underscoring the synthetic versatility of diazepane-based compounds for creating molecules with a broad spectrum of biological activities (Shaabani et al., 2009).
Propriétés
IUPAC Name |
1-(thiolan-3-yl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S.2ClH/c1-3-10-4-6-11(5-1)9-2-7-12-8-9;;/h9-10H,1-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCSWSYAMTQCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCSC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1473149.png)
